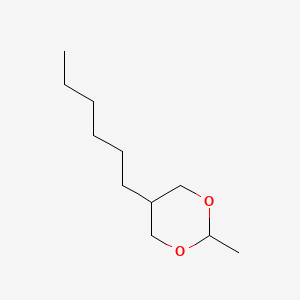![molecular formula C10H12O2 B14705945 1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one CAS No. 22583-62-6](/img/structure/B14705945.png)
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one, also known as 3’-Hydroxyacetophenone, is an organic compound with the molecular formula C8H8O2. It is a derivative of acetophenone, characterized by the presence of a hydroxyethyl group at the meta position of the phenyl ring. This compound is known for its crystalline structure and is used in various organic synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one can be synthesized through several methods. One common method involves the reaction of meta-aminoacetophenone with sodium nitrite in the presence of sulfuric acid. The reaction mixture is cooled, and the resulting product is recrystallized from hot water to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyacetophenone: Similar structure but lacks the hydroxyethyl group.
4-Hydroxyacetophenone: Hydroxy group at the para position instead of the meta position.
2-Hydroxyacetophenone: Hydroxy group at the ortho position
Uniqueness
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one is unique due to the presence of the hydroxyethyl group at the meta position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in its analogs .
Eigenschaften
CAS-Nummer |
22583-62-6 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-[3-(1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-7,11H,1-2H3 |
InChI-Schlüssel |
YYRHKGUSBRUPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


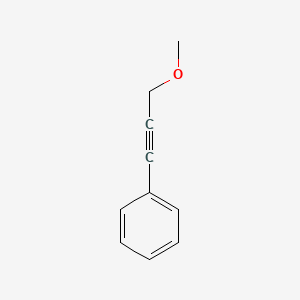
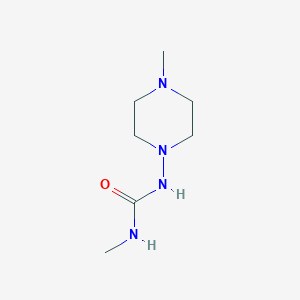

![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)

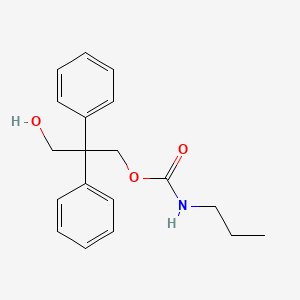


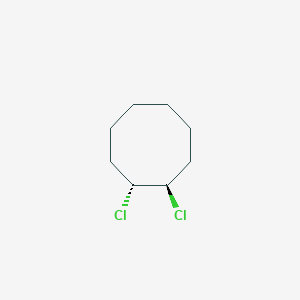
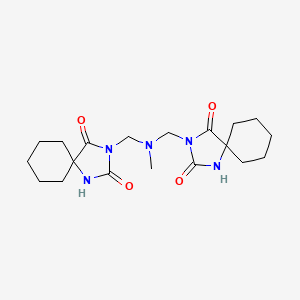
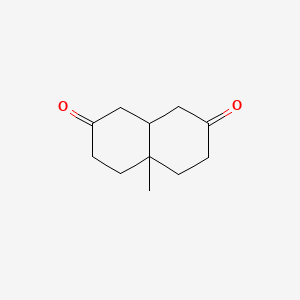

![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
